

# CAS number and IUPAC name for 4-(2-Naphthylamino)phenol

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## Compound of Interest

Compound Name: 4-(2-Naphthylamino)phenol

Cat. No.: B1582140

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An In-Depth Technical Guide to 4-(Naphthalen-2-ylamino)phenol

## Introduction

4-(Naphthalen-2-ylamino)phenol is a diarylamine derivative that incorporates both a naphthalene and a phenol moiety. This structural arrangement makes it a molecule of significant interest in synthetic chemistry, serving as a versatile intermediate. Its relevance extends from the production of dyes and antioxidants to being a scaffold for more complex molecules in materials science and medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on its synthesis, characterization, handling, and potential avenues for future research.

## Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. 4-(Naphthalen-2-ylamino)phenol is unequivocally identified by its CAS Registry Number and IUPAC name. Its key properties are summarized below.

Table 1: Core Identifiers and Properties of 4-(Naphthalen-2-ylamino)phenol

Property	Value	Source(s)
IUPAC Name	4-(naphthalen-2-ylamino)phenol	[1][2]
CAS Number	93-45-8	[1][2][3][4]
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO	[1][2][4]
Molecular Weight	235.28 g/mol	[1]
Appearance	Purple solid	[1]
Solubility	Insoluble in water.	[1]
Synonyms	p-(2-Naphthylamino)phenol, N-(4-Hydroxyphenyl)-2-naphthylamine, p-Hydroxyneozon	[2][3]

From a practical standpoint, its poor water solubility is a critical parameter for experimental design, necessitating the use of organic solvents for solution-based assays and reactions. The compound may be sensitive to prolonged air exposure, which suggests that storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative degradation.[1]

## Synthesis: The Bucherer Reaction Pathway

The synthesis of 4-(naphthalen-2-ylamino)phenol is efficiently achieved via the Bucherer reaction, a cornerstone of aromatic chemistry for the conversion of naphthols to naphthylamines.[2] This reaction is notable for its reversibility and high yield when applied to naphthalene systems.[2][3]

## Mechanistic Rationale: An Expert's Perspective

The choice of reagents in the documented protocol—2-naphthol, 4-aminophenol, and sodium bisulfite—is dictated by the mechanism of the Bucherer reaction.[2] This is not a simple nucleophilic substitution; it proceeds through a sophisticated addition-elimination pathway.

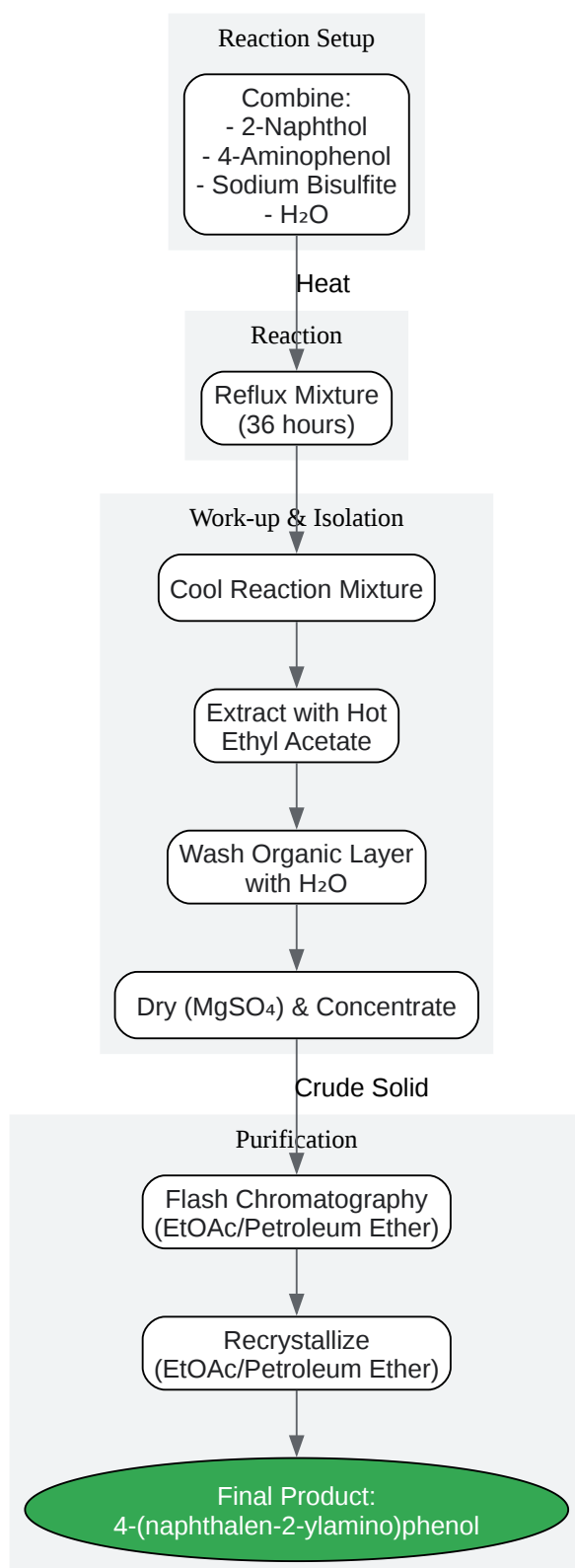
- **Activation of Naphthol:** The reaction is initiated by the addition of sodium bisulfite across the double bond of the naphthol ring. This temporarily disrupts the aromaticity of the naphthalene

system, leading to the formation of a more stable tetralone sulfonic acid intermediate.<sup>[2]</sup> This intermediate is the key to the reaction's success, as it is much more susceptible to nucleophilic attack than the starting naphthol.

- **Nucleophilic Attack:** 4-Aminophenol, a primary aromatic amine, then acts as the nucleophile. It attacks the carbonyl group of the tetralone intermediate.
- **Dehydration and Elimination:** Following the nucleophilic addition, a dehydration step occurs, which is then followed by the elimination of the bisulfite group. This final step restores the aromaticity of the naphthalene ring system, driving the reaction to completion and yielding the desired 4-(naphthalen-2-ylamino)phenol product.<sup>[2]</sup>

The entire process is a self-validating system; the formation of the stable aromatic product is the thermodynamic sink that pulls the reversible steps forward.

## Experimental Workflow Diagram



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Caption: Synthesis and purification workflow for 4-(naphthalen-2-ylamino)phenol.

## Detailed Synthesis Protocol

Adapted from PrepChem.[2]

- **Reagent Charging:** In a round-bottom flask equipped with a reflux condenser, combine 2-naphthol (1.00 g, 6.94 mmol), 4-aminophenol (1.01 g, 9.26 mmol), and sodium bisulfite (5.2 g, 50 mmol) in 30 mL of deionized water.
- **Reflux:** Heat the mixture to reflux and maintain for 36 hours with stirring.
- **Work-up:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel, add 50 mL of water, and extract with 50 mL of hot ethyl acetate.
- **Washing:** Separate the organic layer and wash it with an additional 50 mL of water.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure to yield a solid.
- **Purification:** Purify the crude solid by flash chromatography using a 1:4 mixture of ethyl acetate and petroleum ether as the eluent.
- **Recrystallization:** Further purify the product by recrystallization from ethyl acetate/petroleum ether to afford the title compound as pale purple flakes.

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is recommended.

- **Mass Spectrometry (MS):** Provides confirmation of the molecular weight. The expected monoisotopic mass is 235.100 Da.[1]
- **Infrared (IR) Spectroscopy:** Will show characteristic peaks for N-H and O-H stretching (typically broad in the  $3200\text{--}3600\text{ cm}^{-1}$  region) and aromatic C-H and C=C bonds.[1]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation, confirming the connectivity of the atoms in the molecule.[1]

## Protocol: Purity Assessment by HPLC

While specific HPLC methods for this compound are not widely published, a general reverse-phase method for phenolic compounds can be readily adapted.

- **System Preparation:** Use a C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m) with a mobile phase consisting of a gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).
- **Sample Preparation:** Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 10-50  $\mu$ g/mL).
- **Analysis:** Inject the sample and monitor the elution using a UV detector, typically at wavelengths between 254 nm and 280 nm, where aromatic compounds absorb strongly.
- **Quantification:** Assess purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

## Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

- **Hazards:** 4-(Naphthalen-2-ylamino)phenol is classified as harmful in contact with skin (GHS Hazard H312).<sup>[1]</sup> All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **First Aid:** In case of skin contact, immediately wash the affected area thoroughly with soap and water.<sup>[1]</sup> For eye contact, flush with water for 20-30 minutes and seek medical attention.<sup>[1]</sup>
- **Storage:** The compound may be sensitive to prolonged air exposure. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity over time.

## Potential Applications and Future Research

### Directions

While 4-(naphthalen-2-ylamino)phenol is a known chemical entity, its application in modern drug development is not yet extensively explored. However, by examining structurally related molecules, we can infer promising research avenues.

### Scaffold for Anticancer Agents

A structurally analogous compound, 4-(dodecylamino)phenol, has demonstrated potential as an anti-tumor agent by suppressing cell proliferation and inhibiting matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion. This suggests that the 4-aminophenol core linked to a lipophilic moiety can be a valuable pharmacophore. The naphthyl group in 4-(naphthalen-2-ylamino)phenol provides a rigid, lipophilic scaffold that could be explored for similar anticancer activities.

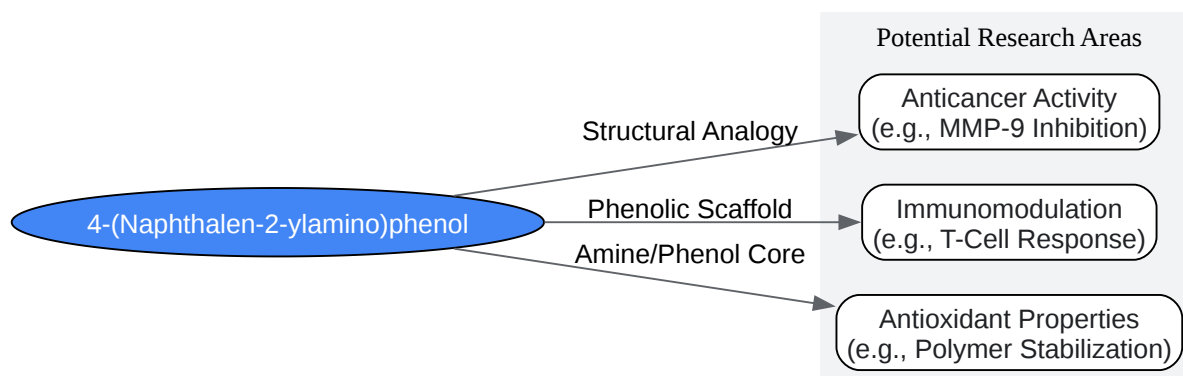
### Immunomodulatory Potential

Research on other 4-substituted phenols has indicated they can be processed by pigment cells and presented to the immune system, leading to a targeted T-cell response. This opens an intriguing possibility for developing novel immunotherapies. The 4-(naphthalen-2-ylamino)phenol structure could be a starting point for designing new molecules that modulate immune responses in contexts like melanoma treatment.

### Antioxidant in Advanced Materials

Aromatic amines and phenols are classic antioxidant structures. N-phenyl-2-naphthylamine, a closely related compound, is used as an antioxidant and heat stabilizer in polymers and fuels. This established utility suggests that 4-(naphthalen-2-ylamino)phenol could be investigated for its antioxidant properties, potentially protecting sensitive materials or biological systems from oxidative degradation.

### Logical Pathway for Future Investigation



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